Diethyl glutarate
Overview
Description
Diethyl glutarate is a compound that has been studied for its potential as an intermediate in the synthesis of biologically active compounds. It is related to glutaraldehyde, a well-known crosslinker used in the design of biocatalysts and enzyme immobilization . The mass spectra of diethyl 2-alkyl-3-oxoglutarates, which are closely related to diethyl glutarate, have been analyzed to understand their characteristic fragmentations .
Synthesis Analysis
The synthesis of diethyl glutarate-related compounds involves the reaction of diethyl sodio-3-oxoglutarate with diketen, leading to various products including a γ-pyrone, which is a masked form of tetra-acetic acid, and several aldol-type condensation products . This demonstrates the reactivity of diethyl glutarate derivatives in cyclization reactions and their utility in synthesizing complex organic molecules.
Molecular Structure Analysis
The molecular structure of diethyl glutarate derivatives has been explored through the synthesis and structural characterization of coordination polymers such as hydroxyl ammonium and diethyl ammonium glutaratouranylates. These studies have revealed the formation of infinite chains in the crystal structures, highlighting the versatility of diethyl glutarate derivatives in forming complex geometries .
Chemical Reactions Analysis
Diethyl glutarate is structurally related to glutaraldehyde, which is known for its reactivity in aqueous solution and its ability to form various types of crosslinks with proteins. Glutaraldehyde can exist in multiple forms and react through different mechanisms such as aldol condensation or Michael-type addition . This suggests that diethyl glutarate and its derivatives could also participate in a range of chemical reactions, making them valuable in the field of bio-catalysis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of diethyl glutarate are not detailed in the provided papers, the studies on related compounds and derivatives give insights into the reactivity and potential applications of diethyl glutarate. For instance, the ability to form coordination polymers indicates that diethyl glutarate derivatives can engage in complex nonbonded interactions, which is important for understanding their behavior in various environments .
Scientific Research Applications
Enzymatic Synthesis
Monteiro, Braun, and Goffic (1990) demonstrated the use of diethyl 3-hydroxy-glutarate for the enzymatic synthesis of hydroxyglutaric acid monoesters. This process involves enzymatic hydrolysis and has applications in large-scale, efficient synthesis with excellent yields (Monteiro, Braun, & Goffic, 1990).
Immunotherapy and T Cell Function
A 2022 study by Minogue et al. explored how glutarate, a product of amino acid catabolism, influences T cell function and differentiation. They found that diethyl-glutarate, a cell-permeable form of glutarate, can alter CD8+ T cell differentiation and enhance their cytotoxicity, which may have implications for T cell immunotherapy (Minogue et al., 2022).
Polymer Synthesis
Zhao et al. (2016) researched the enzymatic synthesis of poly (ethylene glutarate) using diethyl glutarate and ethylene glycol diacetate. Their findings indicate the potential of ultrasound treatment to intensify this polyesterification reaction, reducing processing time significantly (Zhao et al., 2016).
Bioplastic Production
Zhao, Li, and Deng (2018) demonstrated a bio-based method for producing glutarate using Escherichia coli, with potential applications in the production of polyesters and polyamides, like nylons. This process offers an environmentally friendly alternative to traditional petroleum-based methods (Zhao, Li, & Deng, 2018).
Heterocyclic Ring Synthesis
Askam and Deeks (1970) utilized diethyl 1-(3,4-dihydroisoquinol-1-yl)glutarate for synthesizing a new heterocyclic ring system, which has implications in the development of novel organic compounds (Askam & Deeks, 1970).
Safety And Hazards
Future Directions
Recent studies have shown that Diethyl glutarate, a cell-permeable form of glutarate, alters CD8 + T cell differentiation and increases cytotoxicity against target cells. In vivo administration of the compound reduces tumor growth and is correlated with increased levels of both peripheral and intratumoral cytotoxic CD8 + T cells .
properties
IUPAC Name |
diethyl pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWSNHWQZPEFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061162 | |
Record name | Diethyl glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl glutarate | |
CAS RN |
818-38-2, 68989-30-0, 68989-31-1 | |
Record name | Diethyl glutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=818-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl glutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYL GLUTARATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanedioic acid, di-C8-26-alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanedioic acid, C18-28-alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanedioic acid, 1,5-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl glutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL GLUTARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84O6XW9RFE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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